
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-((O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-((O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-methoxy- is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique glycosylation pattern, which may influence its solubility, stability, and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzopyranone core, hydroxylation, and glycosylation. Common synthetic routes may include:
Formation of the Benzopyranone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or hydroxylating enzymes.
Glycosylation: Attachment of sugar moieties (galactose and glucose) using glycosyl donors and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce new functional groups like halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its unique chemical properties, including its reactivity and stability. It serves as a model compound for understanding the behavior of glycosylated flavonoids.
Biology
In biological research, the compound is investigated for its potential antioxidant and anti-inflammatory activities. It may also be studied for its effects on cellular signaling pathways.
Medicine
The compound’s potential therapeutic effects are explored in various medical research areas, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
In the industrial sector, the compound may be used in the development of nutraceuticals, pharmaceuticals, and cosmetic products due to its bioactive properties.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and upregulating antioxidant enzymes. Its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Rutin: A glycosylated flavonoid with enhanced solubility and bioavailability.
Uniqueness
The unique glycosylation pattern of 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-((O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-methoxy- distinguishes it from other flavonoids. This modification may enhance its solubility, stability, and bioavailability, making it a promising candidate for various applications.
Eigenschaften
CAS-Nummer |
77139-23-2 |
|---|---|
Molekularformel |
C28H32O17 |
Molekulargewicht |
640.5 g/mol |
IUPAC-Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C28H32O17/c1-40-15-6-14-18(12(33)5-13(41-14)9-2-3-10(31)11(32)4-9)21(36)25(15)44-28-26(23(38)20(35)17(8-30)43-28)45-27-24(39)22(37)19(34)16(7-29)42-27/h2-6,16-17,19-20,22-24,26-32,34-39H,7-8H2,1H3/t16-,17-,19+,20-,22+,23+,24-,26-,27+,28+/m1/s1 |
InChI-Schlüssel |
NZZVKCWBVUOTBN-BHECJLDLSA-N |
Isomerische SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


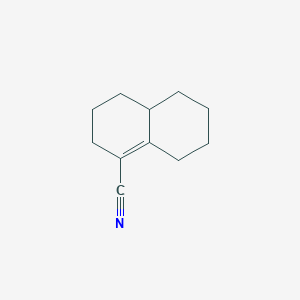

![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
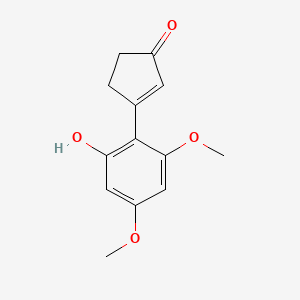
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)
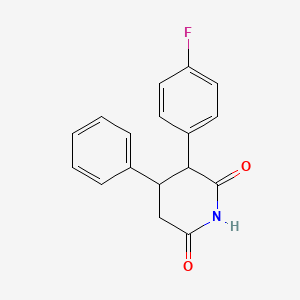
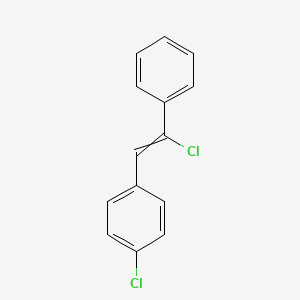
![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)
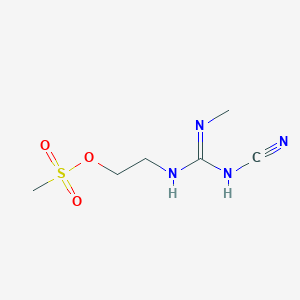
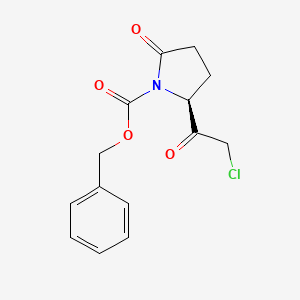
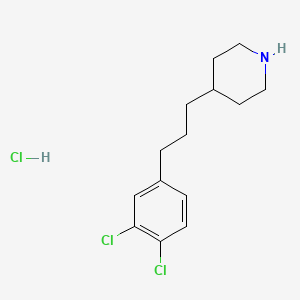
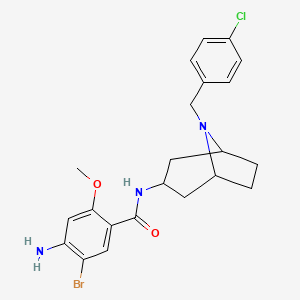
![N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid](/img/structure/B14436158.png)
![5,9-Methano[1,3]thiazolo[5,4-d]azocine](/img/structure/B14436160.png)
